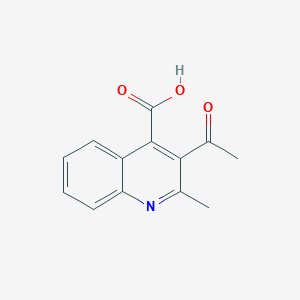

3-Acetyl-2-methylquinoline-4-carboxylic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-acetyl-2-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-7-11(8(2)15)12(13(16)17)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPCSIUQHLNUFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351619 |

Source

|

| Record name | 3-acetyl-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106380-95-4 |

Source

|

| Record name | 3-acetyl-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. The primary synthetic route discussed is the Pfitzinger reaction, a classical and effective method for the formation of quinoline-4-carboxylic acids. This document outlines the reaction mechanism, provides a generalized experimental protocol, and presents relevant data in a structured format.

Core Synthesis Route: The Pfitzinger Reaction

The Pfitzinger reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids and their derivatives. The reaction involves the condensation of isatin or a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2][3] For the synthesis of this compound, the reactants are isatin and acetylacetone (2,4-pentanedione).

Reaction Scheme:

Isatin + Acetylacetone → this compound

Mechanistic Pathway

The synthesis of this compound via the Pfitzinger reaction proceeds through a series of steps, as illustrated below. The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin.

Caption: Pfitzinger reaction mechanism for the synthesis of this compound.

Mechanism Description:

-

Ring Opening of Isatin: The reaction commences with the nucleophilic attack of a hydroxide ion (from a strong base like potassium hydroxide) on one of the carbonyl carbons of isatin. This leads to the hydrolytic cleavage of the amide bond, opening the five-membered ring to form the potassium salt of isatic acid (2-aminophenylglyoxylic acid).[2][3]

-

Condensation with Acetylacetone: The isatic acid intermediate, possessing a primary aromatic amine and a keto-acid functionality, then reacts with acetylacetone. The more nucleophilic α-methylene group of acetylacetone attacks the ketone carbonyl of the isatic acid, and the amine group of the isatic acid condenses with one of the carbonyl groups of acetylacetone to form an enamine intermediate. Due to the unsymmetrical nature of acetylacetone, there is a question of regioselectivity. However, the formation of the 2-methyl derivative is generally favored.

-

Intramolecular Cyclization: The newly formed enamine undergoes an intramolecular cyclization. The enamine nitrogen attacks the carbonyl carbon of the glyoxylic acid moiety, leading to the formation of a six-membered ring.

-

Dehydration: The cyclized intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form the stable aromatic quinoline ring system, yielding this compound.[2]

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via the Pfitzinger reaction. Specific quantities and reaction conditions may require optimization.

Materials:

-

Isatin

-

Acetylacetone (2,4-Pentanedione)

-

Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Water

-

Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

-

Diethyl ether (for extraction)

Procedure:

-

Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

-

Formation of Isatic Acid Salt: Add isatin to the basic solution and stir at room temperature. A color change from purple to brown is typically observed, indicating the formation of the potassium salt of isatic acid.

-

Addition of Carbonyl Compound: To this mixture, add acetylacetone.

-

Reflux: Heat the reaction mixture to reflux and maintain for an extended period (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the solvent via rotary evaporation.

-

Add water to the residue to dissolve the potassium salt of the product.

-

Extract the aqueous solution with diethyl ether to remove any unreacted acetylacetone and other neutral impurities.

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the product precipitates.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold water.

-

Dry the product in a vacuum oven.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Caption: General experimental workflow for the Pfitzinger synthesis.

Data Presentation

While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, the following table provides a general overview of reaction parameters and expected outcomes based on similar Pfitzinger reactions.

| Parameter | Value/Range | Notes |

| Reactants | Isatin, Acetylacetone | |

| Base | Potassium Hydroxide (KOH) | Sodium hydroxide can also be used. |

| Solvent | Ethanol/Water mixture | Protic solvents are typical. |

| Reaction Time | 12 - 24 hours | Can be monitored by TLC. |

| Reaction Temp. | Reflux | |

| Yield | Moderate to Good | Yields for Pfitzinger reactions with various ketones can range from 40-80%.[4] |

| Purification | Recrystallization | From ethanol or ethanol/water. |

Note: The yield and purity of the final product are highly dependent on the specific reaction conditions, including the concentration of reactants and base, reaction time, and temperature. Optimization of these parameters is recommended for achieving the best results.

Conclusion

The Pfitzinger reaction provides a direct and effective route for the synthesis of this compound from readily available starting materials. This technical guide outlines the fundamental mechanism and a generalized experimental protocol to aid researchers in the preparation of this and related quinoline derivatives. Further investigation and optimization of the reaction conditions are encouraged to enhance yield and purity for specific research and development applications.

References

An In-depth Technical Guide to the Synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid via the Pfitzinger Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust method for the synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry and drug development. While the Doebner reaction is a well-known method for producing quinoline-4-carboxylic acids, the specific substitution pattern of the target molecule lends itself more effectively to the Pfitzinger reaction. This guide will focus on the Pfitzinger condensation of isatin with acetylacetone.

The quinoline scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The targeted this compound incorporates several functional groups that are valuable for further chemical modification and exploration of structure-activity relationships (SAR).

Proposed Synthetic Pathway: The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[1] For the synthesis of the target molecule, isatin is reacted with acetylacetone (2,4-pentanedione).

The reaction proceeds via the initial base-catalyzed hydrolysis and ring-opening of isatin to form an intermediate keto-acid. This intermediate then condenses with the enolizable acetylacetone to form an enamine, which subsequently undergoes intramolecular cyclization and dehydration to yield the final quinoline product.[1]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established Pfitzinger reaction procedures.[2]

Materials and Reagents:

-

Isatin

-

Acetylacetone (2,4-pentanedione)

-

Potassium Hydroxide (KOH)

-

Absolute Ethanol

-

Distilled Water

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

Procedure:

-

Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.01 mol, 0.56 g) in a mixture of absolute ethanol (20 mL) and distilled water (5 mL).

-

Isatin Addition: Add isatin (0.01 mol, 1.47 g) to the basic solution. Heat the mixture to reflux for 1 hour. The color of the solution should change, indicating the ring-opening of isatin.

-

Acetylacetone Addition: To the refluxing solution, slowly add acetylacetone (0.01 mol, 1.02 mL).

-

Reaction: Continue to heat the mixture under reflux for 13 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

-

Precipitation: Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 1-2. A precipitate of the crude product should form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Value | Reference |

| Reactants | Isatin, Acetylacetone | [2] |

| Base | Potassium Hydroxide (KOH) | [2] |

| Solvent | Ethanol/Water | [2] |

| Reaction Time | 13 hours | [2] |

| Reported Yield | 87% | [2] |

| Product Name | This compound | |

| Molecular Formula | C₁₃H₁₁NO₃ | |

| Molecular Weight | 229.23 g/mol | |

| Appearance | Dark brown solid | [2] |

| Melting Point | 208-210 °C | [2] |

Spectroscopic Characterization (Expected)

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons (quinoline ring): δ 7.5-8.5 ppm (multiplets) - Methyl protons (-CH₃): δ ~2.5 ppm (singlet) - Acetyl protons (-COCH₃): δ ~2.7 ppm (singlet) - Carboxylic acid proton (-COOH): δ >12 ppm (broad singlet) |

| ¹³C NMR | - Carbonyl carbons (acetyl and carboxylic acid): δ 165-200 ppm - Aromatic carbons (quinoline ring): δ 120-150 ppm - Methyl carbon (-CH₃): δ ~15-25 ppm - Acetyl methyl carbon (-COCH₃): δ ~30 ppm |

| IR (cm⁻¹) | - O-H stretch (carboxylic acid): 2500-3300 (broad) - C=O stretch (carboxylic acid): ~1710 - C=O stretch (acetyl ketone): ~1680 - C=C and C=N stretches (aromatic ring): 1500-1600 |

| Mass Spec (m/z) | - Molecular Ion [M]⁺: 229.07 - Common Fragments: [M-CH₃]⁺ (214), [M-COCH₃]⁺ (186), [M-COOH]⁺ (184) |

This technical guide provides a comprehensive overview of a viable synthetic route to this compound. The Pfitzinger reaction offers a high-yielding approach to this valuable scaffold for further research and development in the pharmaceutical sciences. Researchers should note that the provided experimental protocol is based on analogous reactions and may require optimization for specific laboratory conditions.

References

The Pfitzinger Synthesis: A Technical Guide to Substituted Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The Pfitzinger reaction, a classic named reaction in organic chemistry, provides a robust and versatile method for the synthesis of these valuable compounds.[3][4] This technical guide offers an in-depth exploration of the Pfitzinger synthesis, detailing its mechanism, experimental protocols, and applications in modern drug discovery.

The Core Reaction: Mechanism of the Pfitzinger Synthesis

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide (KOH).[3][5] The reaction proceeds through a series of well-defined steps to yield the target substituted quinoline-4-carboxylic acid.

The mechanism begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, leading to the formation of a keto-acid intermediate.[3][6] This intermediate, typically generated in situ, then reacts with the carbonyl compound to form an imine, which subsequently tautomerizes to a more stable enamine.[3][5] The final steps involve an intramolecular cyclization of the enamine followed by dehydration to afford the aromatic quinoline-4-carboxylic acid.[1][5]

Figure 1: Reaction mechanism of the Pfitzinger synthesis.

Experimental Protocols

The Pfitzinger reaction can be performed using both conventional heating and microwave irradiation. The choice of method often depends on the desired reaction time and scale.

General Protocol for Conventional Synthesis

This protocol is a generalized method based on several reported procedures for the synthesis of quinoline-4-carboxylic acids.[5][7]

Materials:

-

Isatin or substituted isatin

-

Carbonyl compound (e.g., ketone or aldehyde)

-

Potassium hydroxide (KOH)

-

Absolute ethanol or 95% ethanol

-

Water

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

-

Diethyl ether (for extraction of impurities)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[8]

-

Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour. The color of the solution should change from purple to brown, indicating the formation of the potassium salt of isatinic acid.[5]

-

To this mixture, add the carbonyl compound (0.07-0.15 mol).[5]

-

Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[1][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the solvent by rotary evaporation.[5]

-

Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

-

Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[5][8]

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[5][6]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[5][6]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

Protocol for Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant reduction in reaction time.[5]

Materials:

-

Isatin

-

1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone (or other suitable carbonyl compound)

-

33% aqueous solution of potassium hydroxide

-

Ice-water mixture

-

Acetic acid

Procedure:

-

In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[5]

-

To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture for 9 minutes.[5]

-

After irradiation, cool the vessel to room temperature and filter the dark solution.

-

Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.[5]

-

Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.[5]

Figure 2: General experimental workflow for Pfitzinger synthesis.

Quantitative Data Summary

The Pfitzinger reaction is known for its versatility, accommodating a wide range of isatins and carbonyl compounds to produce a diverse library of quinoline-4-carboxylic acids. The yields can vary depending on the substrates and reaction conditions.

Reaction Yields

| Isatin Derivative | Carbonyl Compound | Base | Reaction Time | Yield (%) | Reference |

| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | 9 min (MW) | 77-85 | [5] |

| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | 16 hrs | 38 | [9] |

| 5-Chloroisatin | 5,6-dimethoxy indanone | HCl | - | 86 | [9] |

| Isatin | Methyl ethyl ketone | - | - | - | [9] |

| Isatin | Pyruvic acid | - | - | - | [9] |

| Isatin | Benzyl phenyl ketone | - | - | - | [9] |

Further details on specific yields for other derivatives can be found in the cited literature.

Biological Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Quinoline-4-carboxylic acids have shown significant potential in drug development, particularly as anticancer agents.[2]

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |

| 41 | - | 0.00971 | DHODH Inhibition | [2][10] |

| 43 | - | 0.0262 | DHODH Inhibition | [2][10] |

| P6 | MLLr leukemic | 7.2 | SIRT3 inhibition | [2] |

| 7c | MCF-7 (Breast) | 1.73 µg/mL | - | [2] |

Variations of the Pfitzinger Synthesis

The Halberkann Variant

A notable variation of the Pfitzinger reaction is the Halberkann variant. This modification involves the reaction of N-acyl isatins with a base to yield 2-hydroxy-quinoline-4-carboxylic acids.[3]

Applications in Drug Development

The quinoline-4-carboxylic acid core is a key pharmacophore in numerous therapeutic agents.[5] The synthetic accessibility and the potential for diverse functionalization through the Pfitzinger reaction make it a valuable tool in drug discovery programs.[1] Derivatives have been investigated for a range of therapeutic applications:

-

Anticancer Agents: Certain quinoline-4-carboxylic acids can intercalate with DNA or inhibit key enzymes in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH), leading to antitumor activity.[2][5][10]

-

Antibacterial Agents: The quinoline scaffold is a well-established framework in the development of antibacterial drugs.[5]

-

Antimalarial Agents: Quinoline-based compounds have a long and successful history in the treatment of malaria.[5]

-

Anti-HIV Agents: Recent studies have highlighted the potential of quinoline-4-carboxylic acids as anti-HIV agents.[8]

The ability of these compounds to interact with various biological targets underscores the importance of the Pfitzinger reaction in generating diverse chemical libraries for high-throughput screening and lead optimization.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 8. jocpr.com [jocpr.com]

- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Acetyl-2-methylquinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Acetyl-2-methylquinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published spectra for this specific compound, this guide synthesizes data from closely related analogs and established principles of spectroscopic interpretation to present a predicted but detailed analysis. This document is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule.

Chemical Structure and Properties

This compound possesses a quinoline core, which is a key scaffold in numerous biologically active compounds. The presence of acetyl, methyl, and carboxylic acid functional groups offers multiple points for chemical modification and interaction with biological targets.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO₃ | [1] |

| Molecular Weight | 229.23 g/mol | [1][2][3] |

| Melting Point | 198°C | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 106380-95-4 | [1] |

Synthesis

The synthesis of this compound can be achieved through well-established methods for quinoline-4-carboxylic acid synthesis, most notably the Pfitzinger reaction.[4][5][6] This reaction involves the condensation of isatin with a β-dicarbonyl compound in the presence of a base.

Experimental Protocol: Pfitzinger Synthesis

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

Isatin

-

Acetylacetone (2,4-pentanedione)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) or Acetic acid for acidification

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin and an equimolar amount of acetylacetone in ethanol.

-

Base Addition: Slowly add a solution of potassium hydroxide (2-3 molar equivalents) in water to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol by rotary evaporation.

-

Workup: Add water to the residue to dissolve the potassium salt of the carboxylic acid. Wash the aqueous solution with diethyl ether to remove any unreacted starting materials and neutral byproducts.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water to yield pure this compound.

Diagram of the Pfitzinger Synthesis Workflow

Caption: Workflow for the Pfitzinger synthesis of the target compound.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the acetyl group, in addition to the vibrations of the quinoline ring system.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer)[7][8] |

| ~1720 | Strong | C=O stretch (carboxylic acid)[7] |

| ~1680 | Strong | C=O stretch (acetyl group) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (quinoline ring) |

| ~1360 | Medium | C-H bending (methyl group) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of the dried, solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule. The predicted ¹H and ¹³C NMR chemical shifts are based on the expected electronic environment of the nuclei.

Predicted ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-14 | Singlet (broad) | 1H | -COOH |

| 7.5-8.5 | Multiplet | 4H | Aromatic-H (quinoline ring) |

| ~2.7 | Singlet | 3H | -CH₃ (at C2) |

| ~2.5 | Singlet | 3H | -COCH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (acetyl) |

| ~170 | C=O (carboxylic acid) |

| 120-150 | Aromatic/Quinoline carbons |

| ~25 | -CH₃ (at C2) |

| ~30 | -COCH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 229 | [M]⁺, Molecular ion |

| 214 | [M - CH₃]⁺ |

| 184 | [M - COOH]⁺[9][10] |

| 171 | [M - COCH₃ - H]⁺ |

| 143 | [M - COOH - CH₃CN]⁺ (from quinoline ring fragmentation) |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via a direct insertion probe (for solid samples) or after separation by gas or liquid chromatography.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragments. Electrospray ionization (ESI) can be used to observe the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Diagram of the Spectroscopic Characterization Workflow

Caption: General workflow for the spectroscopic characterization of the title compound.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the quinoline chromophore.

Predicted UV-Vis Spectral Data (in Ethanol or Methanol):

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition |

| ~230-250 | High | π → π |

| ~300-330 | Moderate | π → π and n → π* |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.

-

Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Use the pure solvent as a blank to zero the instrument.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Potential Signaling Pathways and Applications

Quinoline-4-carboxylic acid derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of enzymes and signaling pathways implicated in diseases such as cancer. For instance, some quinoline derivatives are known to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells.[11]

Diagram of a Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the STAT3 signaling pathway.

This technical guide provides a foundational understanding of the spectroscopic characteristics and synthesis of this compound. The provided data, while predictive, offers a robust starting point for researchers working with this and related compounds. Experimental verification of these spectroscopic properties is recommended for definitive characterization.

References

- 1. This compound | C13H11NO3 | CID 705127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. scbt.com [scbt.com]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. jocpr.com [jocpr.com]

- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chempap.org [chempap.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Spectral Characteristics of 3-Acetyl-2-methylquinoline-4-carboxylic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield experimental ¹H NMR or ¹³C NMR data for 3-Acetyl-2-methylquinoline-4-carboxylic acid. The spectral data presented in this document are predicted values generated using computational chemistry software and should be used as a reference for anticipated spectral features.

Introduction

This compound is a quinoline derivative of interest in medicinal chemistry and drug development due to the established biological activities of the quinoline scaffold. Accurate spectral characterization is crucial for the unambiguous identification and quality control of this compound. This guide provides predicted nuclear magnetic resonance (NMR) data to aid researchers in the identification of this molecule.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were calculated based on established computational algorithms. The actual experimental values may vary depending on the solvent, concentration, and instrument used.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (at C2) | 2.8 - 3.0 | Singlet |

| COCH₃ (acetyl) | 2.5 - 2.7 | Singlet |

| H5 | 8.2 - 8.4 | Doublet |

| H6 | 7.7 - 7.9 | Triplet |

| H7 | 7.9 - 8.1 | Triplet |

| H8 | 8.1 - 8.3 | Doublet |

| COOH | 12.0 - 14.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ (at C2) | 23 - 26 |

| COCH₃ (acetyl) | 30 - 33 |

| C2 | 155 - 158 |

| C3 | 138 - 141 |

| C4 | 145 - 148 |

| C4a | 125 - 128 |

| C5 | 130 - 133 |

| C6 | 128 - 131 |

| C7 | 129 - 132 |

| C8 | 120 - 123 |

| C8a | 148 - 151 |

| COOH | 168 - 171 |

| COCH₃ (acetyl) | 200 - 203 |

Proposed Experimental Protocols

3.1. Synthesis via Pfitzinger Reaction

A plausible synthetic route to this compound is the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.

-

Materials: Isatin, acetylacetone (2,4-pentanedione), potassium hydroxide, ethanol, water, hydrochloric acid.

-

Procedure:

-

A solution of potassium hydroxide in aqueous ethanol is prepared in a round-bottom flask.

-

Isatin is added to the basic solution and stirred until it dissolves.

-

Acetylacetone is then added to the reaction mixture.

-

The mixture is heated to reflux for several hours.

-

After cooling, the solvent is partially removed under reduced pressure.

-

The remaining solution is diluted with water and acidified with hydrochloric acid to precipitate the product.

-

The solid product is collected by filtration, washed with water, and can be purified by recrystallization.

-

3.2. NMR Spectroscopy

-

Sample Preparation: A sample of the purified product (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: Standard parameters would be used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) would be run to determine the chemical shifts of all carbon atoms and to differentiate between CH, CH₂, and CH₃ groups.

-

Visualizations

The following diagrams illustrate the proposed synthesis workflow and the logical process for NMR spectral analysis.

Caption: A proposed workflow for the synthesis of this compound.

Caption: Logical workflow for the analysis of NMR spectral data.

An In-depth Technical Guide on the Physicochemical Properties of 3-Acetyl-2-methylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Acetyl-2-methylquinoline-4-carboxylic acid, a quinoline derivative of interest in chemical research and pharmaceutical development. This document summarizes key quantitative data, details experimental protocols for its synthesis, and explores its potential biological relevance.

Core Physicochemical Properties

This compound (C₁₃H₁₁NO₃) is a quinoline derivative with a molecular weight of 229.23 g/mol .[1] Its chemical structure features a quinoline core substituted with a methyl group at the 2-position, an acetyl group at the 3-position, and a carboxylic acid at the 4-position. These functional groups contribute to its specific physicochemical characteristics, which are crucial for its behavior in biological systems and for the design of potential drug candidates.

Quantitative Physicochemical Data

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Weight | 229.23 g/mol | [1] |

| Melting Point | 188 - 192 °C | [2] |

| XLogP3 (Calculated) | 1.8 | [1] |

| pKa (Predicted) | Carboxylic Acid: ~4.5, Quinoline Nitrogen: ~5.2 | (Predicted) |

| Aqueous Solubility (Predicted) | Low | (Predicted) |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

Note: Predicted values for pKa and aqueous solubility are based on the chemical structure and should be confirmed by experimental analysis. The predicted pKa of the carboxylic acid group suggests it will be ionized at physiological pH, while the quinoline nitrogen is predicted to be protonated in acidic environments. The low predicted aqueous solubility is a common characteristic for many quinoline derivatives and can be a critical factor in drug development.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through the Pfitzinger reaction, a well-established method for the synthesis of quinoline-4-carboxylic acids.[5] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[6] For the synthesis of the target molecule, isatin is reacted with acetylacetone.

Experimental Protocol: Pfitzinger Synthesis

The following is a general protocol for the Pfitzinger reaction adapted for the synthesis of this compound.

Materials:

-

Isatin

-

Acetylacetone

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

-

A solution of potassium hydroxide is prepared in a mixture of ethanol and water.

-

Isatin is added to the basic solution and stirred until the ring is opened to form the potassium salt of isatic acid.

-

Acetylacetone is then added to the reaction mixture.

-

The mixture is heated under reflux for several hours.

-

After cooling, the solvent is removed, and the residue is dissolved in water.

-

The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

The aqueous layer is then acidified with hydrochloric acid or acetic acid to precipitate the crude this compound.

-

The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[7][8]

Reaction Workflow:

Potential Biological Activity and Signaling Pathway

While specific biological studies on this compound are limited, the broader class of quinoline-4-carboxylic acid derivatives has been extensively investigated for various pharmacological activities. Notably, several derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH).[4][9][10] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[11] Inhibition of DHODH leads to the depletion of pyrimidines, thereby arresting cell growth.

The general mechanism of DHODH inhibition by quinoline-4-carboxylic acid derivatives involves the binding of the inhibitor to the enzyme, which blocks the conversion of dihydroorotate to orotate. This interruption of the pyrimidine synthesis pathway is a promising target for the development of anticancer and immunosuppressive agents.

Signaling Pathway of DHODH Inhibition:

Conclusion

This compound is a compound with well-defined physicochemical properties that can be synthesized through established methods like the Pfitzinger reaction. While specific biological data for this molecule is still emerging, its structural similarity to known inhibitors of DHODH suggests a promising avenue for future research in the development of novel therapeutic agents. Further experimental validation of its predicted properties and biological activities is warranted to fully elucidate its potential in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-ACETYL-2-METHYL-QUINOLINE-4-CARBOXYLIC ACID [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. [PDF] Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I | Semantic Scholar [semanticscholar.org]

- 7. ijsr.net [ijsr.net]

- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Biological Activity of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring is a privileged scaffold in medicinal chemistry, and its derivatives, particularly those bearing a carboxylic acid at the 4-position, have garnered significant attention for their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of quinoline-4-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key cellular processes crucial for tumor growth and survival.

Quantitative Anticancer Activity

The anticancer potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro anticancer activity of several representative quinoline-4-carboxylic acid derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| P6 | MLLr leukemic cell lines | 7.2 (SIRT3 inhibition) | |

| 6d | A549 (Lung) | 0.06 - 1.12 | |

| 8b | A549 (Lung) | 0.06 - 1.12 | |

| 6d | EGFR Kinase | 0.18 | |

| 8b | EGFR Kinase | 0.08 | |

| Compound 7c | MCF-7 (Breast) | 1.73 µg/mL | |

| Compounds 7, 8, 11, 12, 17, 18 | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | |

| Compound 41 | DHODH Inhibition | 0.00971 | |

| Compound 43 | DHODH Inhibition | 0.0262 | |

| Various Derivatives | HeLa, MCF-7, K-562 | Variable |

Mechanisms of Anticancer Action

The anticancer effects of quinoline-4-carboxylic acid derivatives are attributed to several mechanisms, including:

-

Enzyme Inhibition: A significant number of these compounds act as potent inhibitors of various enzymes crucial for cancer cell proliferation and survival. These include:

-

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) is a key target. Inhibition of EGFR blocks downstream signaling pathways like RAS-RAF-MAPK and PI3K/AKT, which are involved in cell proliferation and survival.[1]

-

Histone Deacetylases (HDACs) and Sirtuins (SIRTs): Inhibition of these enzymes leads to changes in gene expression, inducing cell cycle arrest and apoptosis.

-

Dihydroorotate Dehydrogenase (DHODH): This enzyme is essential for pyrimidine biosynthesis, and its inhibition disrupts DNA and RNA synthesis in rapidly dividing cancer cells.

-

-

Induction of Apoptosis: These derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways.

-

Cell Cycle Arrest: They can halt the progression of the cell cycle at various phases, preventing cancer cell division.

Signaling Pathway Modulation

Quinoline-4-carboxylic acid derivatives have been shown to inhibit the EGFR signaling pathway. The following diagram illustrates the key components of this pathway and the point of inhibition.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a cell-free enzymatic assay to measure the direct inhibitory effect of quinoline-4-carboxylic acid derivatives on EGFR kinase activity.[2]

Materials:

-

Recombinant human EGFR kinase enzyme

-

Poly (Glu, Tyr) substrate

-

ATP (Adenosine Triphosphate)

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

-

Test Compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well or 96-well plates (white, opaque)

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.

-

Kinase Reaction Setup:

-

To each well of the plate, add the test compound dilution.

-

Add the EGFR enzyme and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[3]

-

-

Luminescence Signal Generation:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.[3]

-

Add Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then produces light in a luciferase reaction.

-

Incubate at room temperature for 30 minutes.[3]

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Antimicrobial Activity

Quinoline-4-carboxylic acid derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including some drug-resistant strains.

Quantitative Antimicrobial Activity

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 5a4 | Staphylococcus aureus | 64 | [4] |

| 5a7 | Escherichia coli | 128 | [4] |

| Various Derivatives | Gram-positive & Gram-negative bacteria | 62.50–250 | [5] |

| Compound 10 | Various strains | 0.12 - >1024 | [6] |

| Compound 11 | Various strains | 0.12 - >1024 | [6] |

| Compound 12 | Various strains | 0.12 - 512 | [6] |

| Compound 15 | S. aureus, B. cereus | 0.8 µM | [6] |

| Compounds 16, 17, 18 | S. pneumoniae | ≤ 0.008 | [6] |

Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol is a standard method for determining the MIC of antimicrobial agents.

Materials:

-

Test Compounds (dissolved in a suitable solvent like DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound.

-

Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

Reading and Interpreting Results:

-

After incubation, visually inspect the plates for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Anti-inflammatory Activity

Certain quinoline-4-carboxylic acid derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Quantitative Anti-inflammatory Activity

| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |

| Quinoline-4-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | [7][8] |

| Quinoline-3-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | [7][8] |

| Quinoline Derivative (Q3) | NF-κB Induced Luciferase | HeLa | ~5 | [9] |

Mechanism of Anti-inflammatory Action

A key mechanism of the anti-inflammatory activity of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

The canonical NF-κB pathway is a central regulator of inflammatory responses. The diagram below illustrates this pathway and the inhibitory action of quinoline derivatives.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This assay measures the production of nitrite, a stable and quantifiable breakdown product of nitric oxide (NO), in cell culture supernatants.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Test Compounds (dissolved in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells only) and a positive control (cells + LPS).

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement:

-

Collect the cell culture supernatants.

-

Add equal volumes of Griess Reagent Component A and Component B to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Calculate the IC50 value.

Antiviral Activity

Several quinoline-4-carboxylic acid derivatives have demonstrated potential as antiviral agents, with some targeting host factors to prevent viral replication, a strategy that may reduce the likelihood of developing drug resistance.

Quantitative Antiviral Activity

| Compound ID | Virus | Assay | EC50/IC50 | Reference |

| C44 | VSV, WSN-Influenza | Viral Replication | EC50: 2 nM, 41 nM | [10] |

| C44 | Human DHODH | Enzyme Inhibition | IC50: 1 nM | [10] |

Experimental and Drug Development Workflow

The discovery and development of new quinoline-4-carboxylic acid derivatives as therapeutic agents follow a structured workflow, from initial screening to preclinical evaluation.

This guide provides a foundational understanding of the significant biological activities of quinoline-4-carboxylic acid derivatives. The versatility of this chemical scaffold, coupled with the detailed experimental protocols and understanding of their mechanisms of action, positions these compounds as highly promising candidates for the development of novel therapeutics. Further research and optimization are warranted to translate their potential into clinical applications.

References

- 1. ClinPGx [clinpgx.org]

- 2. benchchem.com [benchchem.com]

- 3. promega.com [promega.com]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

3-Acetyl-2-methylquinoline-4-carboxylic Acid: A Comprehensive Technical Guide for its Role as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-2-methylquinoline-4-carboxylic acid is a pivotal pharmaceutical intermediate, serving as a versatile building block in the synthesis of a wide array of biologically active quinoline-based compounds. Its unique trifunctionalized scaffold, featuring a quinoline core, a carboxylic acid, a methyl group, and an acetyl moiety, allows for diverse chemical modifications, leading to the development of novel therapeutic agents. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and its application in the generation of advanced pharmaceutical candidates. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical use in a research and development setting.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] this compound (CAS No. 106380-95-4) is a key derivative that has garnered significant interest as a starting material for the synthesis of more complex molecules.[2] Its inherent structural features offer multiple points for chemical elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document serves as a technical resource for researchers engaged in the synthesis and utilization of this important intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its characterization, handling, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO₃ | [3] |

| Molecular Weight | 229.23 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 106380-95-4 | [3] |

| Appearance | Solid (form may vary) | |

| Melting Point | 198 °C | [4] |

| SMILES | CC1=NC2=CC=CC=C2C(=C1C(=O)C)C(=O)O | [3] |

| InChIKey | HIPCSIUQHLNUFA-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Pfitzinger reaction.[2][5] This reaction involves the condensation of isatin with a β-dicarbonyl compound, in this case, acetylacetone, under basic conditions.

Pfitzinger Reaction: General Mechanism

The Pfitzinger reaction begins with the base-catalyzed hydrolysis of isatin to form isatic acid, which exists in equilibrium with its corresponding keto-acid. This intermediate then reacts with the enolizable carbonyl compound (acetylacetone) to form an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid derivative.

Detailed Experimental Protocol (Prophetic)

Materials:

-

Isatin

-

Acetylacetone (2,4-pentanedione)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

-

Diethyl ether (for washing)

Procedure:

-

Preparation of the Isatin Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (50 mL) and water (10 mL). To this solution, add isatin (0.1 mol) in portions with stirring. The mixture will typically form a deep-colored solution as the isatin salt is formed.

-

Reaction with Acetylacetone: To the solution of the isatin salt, add acetylacetone (0.1 mol) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol by rotary evaporation. c. Add water (100 mL) to the residue to dissolve the potassium salt of the product. d. Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted acetylacetone and other non-polar impurities. e. Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid until the pH is approximately 4-5. The product will precipitate as a solid.

-

Isolation and Purification: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with cold water to remove any inorganic salts. c. Dry the product in a vacuum oven. d. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Expected Spectral Data

Based on the structure of this compound and spectral data from analogous compounds, the following characteristic peaks are expected:

| Spectroscopy | Expected Chemical Shifts / Peaks |

| ¹H NMR | * δ ~12-13 ppm: (s, 1H, -COOH), broad, D₂O exchangeable. |

| * δ ~7.5-8.5 ppm: (m, 4H, Ar-H of quinoline ring). | |

| * δ ~2.7 ppm: (s, 3H, -CH₃ at C2). | |

| * δ ~2.6 ppm: (s, 3H, -COCH₃ at C3). | |

| ¹³C NMR | * δ ~200 ppm: (-C OCH₃). |

| * δ ~170 ppm: (-C OOH). | |

| * δ ~120-160 ppm: Aromatic and quinoline carbons. | |

| * δ ~25 ppm: (-C H₃ at C2). | |

| * δ ~30 ppm: (-C OCH₃ at C3). | |

| IR (cm⁻¹) | * ~3300-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid. |

| * ~1710 cm⁻¹: C=O stretch of the carboxylic acid. | |

| * ~1680 cm⁻¹: C=O stretch of the acetyl group. | |

| * ~1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching. | |

| Mass Spec (EI) | * m/z 229: [M]⁺ (Molecular ion). |

| * m/z 214: [M - CH₃]⁺. | |

| * m/z 186: [M - COCH₃]⁺. | |

| * m/z 184: [M - COOH]⁺. |

Applications as a Pharmaceutical Intermediate

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and biologically active molecules. The carboxylic acid and acetyl groups provide reactive handles for a variety of chemical transformations.

General Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of diverse quinoline derivatives.

Role in the Development of Bioactive Molecules

Derivatives of quinoline-4-carboxylic acid have been investigated for a multitude of therapeutic applications. While specific studies originating from this compound are proprietary or less documented in public literature, the broader class of quinoline-4-carboxylic acids demonstrates significant potential in several areas:

-

Enzyme Inhibition: The quinoline-4-carboxylic acid moiety is a known pharmacophore for various enzymes. For instance, derivatives have been developed as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, with applications in cancer and autoimmune diseases.[7] Other derivatives have shown inhibitory activity against histone deacetylases (HDACs) and protein kinases, which are important targets in oncology.[8]

-

Anti-inflammatory and Analgesic Activity: The quinoline core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid group is often crucial for activity, mimicking the arachidonic acid substrate of cyclooxygenase (COX) enzymes.

-

Antiproliferative and Anticancer Agents: Numerous quinoline derivatives exhibit potent antiproliferative activity against various cancer cell lines. The planar quinoline ring system can intercalate with DNA, and modifications at various positions can modulate this activity and introduce selectivity.

The logical relationship for its application in drug discovery can be visualized as follows:

Conclusion

This compound represents a highly valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis via the Pfitzinger reaction and the presence of multiple reactive functional groups make it an ideal starting point for the creation of diverse libraries of novel quinoline derivatives. The established broad-spectrum biological activity of the quinoline-4-carboxylic acid scaffold underscores the potential of this intermediate in the discovery of new therapeutic agents for a range of diseases. This guide provides the necessary technical information to facilitate the synthesis and application of this important building block in medicinal chemistry programs.

References

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. Pfitzinger Reaction [drugfuture.com]

- 3. This compound | C13H11NO3 | CID 705127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. jocpr.com [jocpr.com]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Acetyl-2-methylquinoline-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. This technical guide focuses on a specific derivative, 3-Acetyl-2-methylquinoline-4-carboxylic acid, exploring its synthetic pathways, physicochemical properties, and its potential as a versatile building block in drug discovery. While extensive biological data for this specific molecule is limited in publicly accessible literature, this document extrapolates its potential therapeutic applications based on the well-established activities of structurally related quinoline-4-carboxylic acid derivatives. This guide provides detailed experimental protocols for its synthesis, summarizes relevant quantitative data from analogous compounds, and employs visualizations to illustrate key chemical and biological processes, serving as a comprehensive resource for professionals in the field.

Introduction to the Quinoline-4-Carboxylic Acid Scaffold

Quinoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, widely celebrated for their diverse pharmacological activities.[1] The quinoline-4-carboxylic acid motif, in particular, is a key pharmacophore found in compounds exhibiting antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3] This scaffold's rigid bicyclic structure and the presence of a carboxylic acid group, which can participate in crucial hydrogen bonding and salt bridge interactions with biological targets, make it an attractive starting point for the design of novel therapeutic agents.[4]

This compound (C₁₃H₁₁NO₃, M.W. 229.23 g/mol ) is a distinct derivative within this class. Its structure is characterized by a methyl group at the 2-position and an acetyl group at the 3-position, features that can significantly influence its steric and electronic properties, and consequently its binding affinity and selectivity for various biological targets.

Synthesis of this compound

The primary and most classical method for the synthesis of this compound is the Pfitzinger reaction . This reaction provides a direct route to substituted quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound possessing an α-methylene group, in the presence of a strong base.[5][6]

For the specific synthesis of the title compound, the reactants are isatin and acetylacetone (2,4-pentanedione).

Pfitzinger Reaction Mechanism

The reaction proceeds through a well-established mechanism:

-

Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form an intermediate keto-acid (isatinic acid).[5]

-

Condensation and Imine/Enamine Formation: The aniline moiety of the opened isatin intermediate then condenses with one of the carbonyl groups of acetylacetone to form an imine, which subsequently tautomerizes to a more stable enamine.[5]

-

Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization (aldol-type condensation), followed by a dehydration step, to form the aromatic quinoline ring system, yielding the final product.[7]

Below is a diagram illustrating the logical workflow of the Pfitzinger synthesis.

Detailed Experimental Protocol (General)

This protocol is a generalized procedure for the Pfitzinger reaction, adaptable for the synthesis of this compound.

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 equivalent) in an aqueous or ethanolic solution of a strong base, such as 30-40% potassium hydroxide (KOH) (3-4 equivalents). The mixture is typically stirred until the isatin fully dissolves, often forming a dark-colored solution.

-

Addition of Carbonyl Compound: To this solution, add acetylacetone (1.0 to 1.2 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to reflux. The temperature and reaction time can vary significantly based on the specific substrates and solvent used, but a common range is 80-110°C for 12-48 hours.[4] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If ethanol was used, it is typically removed under reduced pressure. The remaining aqueous residue is diluted with water.

-

Purification: The aqueous solution is washed with an organic solvent like diethyl ether to remove any unreacted carbonyl compound and other neutral impurities. The aqueous layer, containing the potassium salt of the product, is then cooled in an ice bath and acidified with a suitable acid (e.g., glacial acetic acid or dilute HCl) to a pH of approximately 4-5.

-

Isolation: The precipitated product, this compound, is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Role in Medicinal Chemistry and Potential Biological Activities

While specific bioactivity data for this compound is not extensively reported, the broader class of quinoline-4-carboxylic acid derivatives has been shown to possess a wide array of pharmacological activities. This suggests that the title compound could serve as a valuable scaffold or lead compound in several therapeutic areas.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

A significant number of quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH).[4] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation. Inhibition of this enzyme leads to pyrimidine depletion, causing cell cycle arrest, particularly in rapidly dividing cells like cancer cells and activated lymphocytes. This makes DHODH an attractive target for anticancer and immunosuppressive therapies.[8] The well-known DHODH inhibitor Brequinar features a substituted quinoline-4-carboxylic acid core.

Anticancer and Antiproliferative Activity

Beyond DHODH inhibition, quinoline derivatives have demonstrated anticancer activity through various other mechanisms.[9] Their planar structure allows them to intercalate with DNA, and they can inhibit other key enzymes in cancer progression, such as protein kinases.[10][11] The antiproliferative effects of various quinoline-4-carboxylic acids have been evaluated against numerous cancer cell lines.

Antibacterial and Antiviral Activity

The quinolone structure is famously the basis for a major class of antibiotics (fluoroquinolones). While this compound is not a fluoroquinolone, the underlying quinoline scaffold is known to be effective against a range of bacterial and viral targets.[2]

Quantitative Data of Related Compounds

To provide a quantitative perspective on the potential efficacy of this scaffold, the following table summarizes the biological activity of several representative quinoline-4-carboxylic acid derivatives from published literature. It is important to note that these are not values for the title compound itself but for structurally related molecules.

| Compound Class | Target/Assay | IC₅₀ Value | Reference |

| 2-Aryl-quinoline-4-carboxylic acid derivative | SIRT3 Inhibition | 7.2 µM | [12] |

| 2-Aryl-quinoline-4-carboxylic acid derivative | SIRT1 Inhibition | 32.6 µM | [12] |

| 2-Aryl-quinoline-4-carboxylic acid derivative | SIRT2 Inhibition | 33.5 µM | [12] |

| Substituted Quinoline-4-carboxylic acid | DHODH Inhibition | 9.71 nM | [4] |

| Substituted Quinoline-4-carboxylic acid | DHODH Inhibition | 26.2 nM | [4] |

| 3-Quinoline carboxylic acid derivative | Protein Kinase CK2 Inhibition | 0.65 µM | [10][11] |

| 3-Quinoline carboxylic acid derivative | Protein Kinase CK2 Inhibition | 18.2 µM | [10][11] |

Table 1: Biological activity data for representative quinoline-4-carboxylic acid derivatives. IC₅₀ values indicate the concentration of the compound required to inhibit the target or process by 50%.

Conclusion

This compound is a readily synthesizable molecule via the robust Pfitzinger reaction. While direct biological data on this specific compound is sparse, its structural similarity to a wide range of potent, biologically active quinoline-4-carboxylic acids makes it a molecule of significant interest in medicinal chemistry. Its core scaffold is implicated in critical therapeutic areas, including oncology, immunology, and infectious diseases. This guide provides the foundational chemical knowledge and a predictive framework for its biological potential, positioning this compound as a valuable scaffold for further investigation and as a building block for the development of next-generation therapeutic agents. Researchers are encouraged to use the provided synthetic protocols to access this compound and explore its activity in relevant biological assays.

References

- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. Pfitzinger Reaction [drugfuture.com]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

The Pivotal Role of Substitution Patterns: A Technical Guide to the Structure-Activity Relationship of 3-Acetyl-2-methylquinoline-4-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. This technical guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of these compounds: 3-acetyl-2-methylquinoline-4-carboxylic acid analogs. While direct and extensive SAR studies on this particular series are not widely available in the reviewed literature, this paper synthesizes information from closely related quinoline-4-carboxylic acid derivatives to provide a comprehensive overview of their likely biological potential, mechanisms of action, and the critical influence of substituent modifications.

Core Structure and Rationale

The this compound core combines several features of interest for medicinal chemistry. The quinoline-4-carboxylic acid moiety is a known pharmacophore, particularly for the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] The methyl group at the C2 position and the acetyl group at the C3 position introduce specific steric and electronic properties that can modulate the binding affinity and selectivity of these analogs for their biological targets.

Synthesis of the Quinoline-4-Carboxylic Acid Core

The synthesis of quinoline-4-carboxylic acids is primarily achieved through two classical named reactions: the Pfitzinger reaction and the Doebner-von Miller reaction.

The Pfitzinger Reaction

The Pfitzinger reaction is a robust method for synthesizing substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[2] For the synthesis of this compound, the reaction would likely proceed by the condensation of isatin with an asymmetrical ketone.

Caption: General workflow for the Pfitzinger synthesis of the target quinoline core.